N-(Phenylcarbamoyl)-L-alanyl-L-alanine
Description
Contextualization within Peptide Chemistry and Modified Dipeptide Systems
Peptides are fundamental biological molecules that play a vast array of roles in living organisms, acting as hormones, neurotransmitters, and structural components of cells. Dipeptides, being the simplest form of peptides, are often utilized as model systems in physicochemical and biological studies to understand the more complex behavior of larger proteins. guidechem.comresearchgate.net The dipeptide L-alanyl-L-alanine, for instance, is composed of two L-alanine amino acid residues and serves as a basic model for studying peptide conformation and interactions. guidechem.comebi.ac.uk
The field of peptide chemistry has evolved to include the synthesis and study of modified peptides, where the natural amino acid sequence is altered to enhance specific properties. nih.gov Modifications can include changes to the peptide backbone, side chains, or termini. sigmaaldrich.com N-terminal modification, such as the introduction of a phenylcarbamoyl group, falls under the broader class of N-acyl amides. N-acyl amides are a general class of endogenous fatty acid compounds characterized by a fatty acyl group linked to a primary amine metabolite by an amide bond. wikipedia.org These modifications can influence the peptide's stability, conformation, and ability to interact with biological targets. sigmaaldrich.compeptide.com The study of modified dipeptide systems like N-(Phenylcarbamoyl)-L-alanyl-L-alanine provides insights into how subtle chemical changes can have significant impacts on molecular behavior.
Significance as a Research Scaffold for Investigating Biomolecular Interactions and Recognition
In chemical biology, a "scaffold" refers to a core molecular structure that can be systematically modified to create a library of related compounds for studying biological systems. mdpi.com this compound serves as an excellent research scaffold due to the distinct properties of its constituent parts. The L-alanyl-L-alanine backbone provides a simple, well-defined dipeptide structure, while the phenylcarbamoyl group introduces new possibilities for non-covalent interactions.
The use of such scaffolds is pivotal in the rational design of new molecules with desired biological activities. For instance, understanding the interactions of a simple scaffold like this compound can inform the design of more complex peptide-based drugs with improved efficacy and specificity. nih.govnih.gov
Detailed Research Findings
While specific detailed research findings exclusively on this compound are not extensively documented in publicly available literature, the significance of this compound can be inferred from studies on its constituent components and related molecules.
Physicochemical Properties of the L-alanyl-L-alanine Scaffold
The L-alanyl-L-alanine dipeptide has been the subject of numerous physicochemical studies. Its conformational landscape is influenced by factors such as pH, which affects the protonation state of the terminal amino and carboxyl groups. ebi.ac.uk The structure of L-alanyl-L-alanine has been determined by X-ray crystallography, providing a basis for computational and experimental studies of its behavior in solution. acs.org
Interactive Data Table: Physicochemical Properties of L-Alanyl-L-Alanine
| Property | Value |
| Molecular Formula | C6H12N2O3 |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid |
| pKa1 (Carboxyl) | ~3.16 |
| pKa2 (Amino) | ~8.24 |
| Appearance | White crystalline powder |
| Solubility | Soluble in water |
Data sourced from various chemical databases and literature. guidechem.comnih.govnist.gov
The Role of the Phenylcarbamoyl Group in Molecular Interactions
Interactive Data Table: Potential Non-Covalent Interactions of this compound
| Type of Interaction | Involving the Phenylcarbamoyl Group | Involving the Dipeptide Backbone |
| Hydrogen Bonding | The N-H and C=O of the carbamoyl (B1232498) group can act as hydrogen bond donors and acceptors. | The amide bond and terminal carboxyl group can participate in hydrogen bonding. |
| Hydrophobic Interactions | The phenyl ring provides a significant hydrophobic surface. | The methyl side chains of the alanine (B10760859) residues are hydrophobic. |
| π-π Stacking | The aromatic phenyl ring can stack with other aromatic systems, such as those found in protein side chains (e.g., phenylalanine, tyrosine, tryptophan). | Not applicable. |
| van der Waals Forces | Present throughout the entire molecule. | Present throughout the entire molecule. |
The combination of these interaction capabilities makes this compound a versatile tool for probing the binding pockets of proteins and other biological macromolecules. The systematic study of how such modified dipeptides interact with their targets is a key aspect of modern drug discovery and chemical biology research.
Structure
3D Structure
Properties
CAS No. |
827613-33-2 |
|---|---|
Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-(phenylcarbamoylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H17N3O4/c1-8(11(17)14-9(2)12(18)19)15-13(20)16-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,17)(H,18,19)(H2,15,16,20)/t8-,9-/m0/s1 |
InChI Key |
MNEKYAYAHPYBBQ-IUCAKERBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of N Phenylcarbamoyl L Alanyl L Alanine and Dipeptide Systems
Advanced Spectroscopic Characterization Techniques
Spectroscopy offers a powerful lens through which to view the conformational landscapes of dipeptides in various environments. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Raman and Infrared), and Circular Dichroism (CD) provide complementary information on stereochemistry, molecular vibrations, and secondary structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides and proteins in solution. chemrxiv.orgnmims.edu It provides atomic-level information on molecular conformation, dynamics, and intermolecular interactions. chemrxiv.org For dipeptides like L-alanyl-L-alanine, NMR is instrumental in defining the conformational preferences of the peptide backbone and side chains. cas.cznih.gov
Key NMR parameters, such as chemical shifts and indirect spin-spin coupling constants, are highly sensitive to the local molecular environment and conformation. cas.cznih.gov For instance, the dispersion of amide proton chemical shifts can indicate the presence of stable hydrogen-bonded structures within a peptide. researchgate.net Two-dimensional NMR experiments, such as TOCSY and NOESY, are crucial for assigning resonances to specific protons within the molecule and for identifying protons that are close in space, respectively. nih.gov This through-space information is vital for determining the peptide's folded structure.
Studies on L-alanyl-L-alanine have demonstrated that its conformation is influenced by the molecular charge, which changes with the pH of the solution. cas.cznih.gov By comparing experimental NMR data with quantum chemical computations for different conformers, researchers can identify the most probable structures present in solution. cas.cznih.gov For example, the main-chain conformations of the cationic and zwitterionic forms of L-alanyl-L-alanine are similar, while the anionic form adopts an additional, equally populated conformer. cas.cznih.gov
Table 1: Key NMR Parameters for Peptide Structural Analysis
| NMR Parameter | Information Provided |
| Chemical Shifts (δ) | Sensitive to the local electronic environment and secondary structure. researchgate.net |
| ³JHNα Coupling Constants | Related to the backbone dihedral angle φ via the Karplus equation. chemrxiv.org |
| Nuclear Overhauser Effect (NOE) | Provides information on through-space distances between protons up to ~5 Å. uzh.ch |
| TOCSY Cross-peaks | Identifies protons that are part of the same spin system (i.e., within the same amino acid residue). uzh.ch |
| Amide Proton Exchange Rates | Indicates the accessibility of amide protons to the solvent, with slower exchange suggesting involvement in hydrogen bonds. nmims.edu |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure and bonding. acs.org These methods are sensitive to the conformational changes in the peptide backbone and can be used to study local hydrogen bonding interactions. researchgate.netspringernature.com
In the context of dipeptides, the amide I band (primarily C=O stretching) and amide III band (a combination of N-H and Cα-H in-plane bending) are particularly informative. researchgate.net The frequencies of these bands are sensitive to the peptide's secondary structure. For instance, a study on L,D-alternating phenylalanine peptides showed that in the crystalline state, the oligopeptides adopt a double-stranded β-helix structure, a conformation that is retained in a chloroform (B151607) solution. nih.gov
The application of Raman and Raman optical activity (ROA) spectroscopy to L-alanyl-L-alanine has revealed subtle effects of hydration, charge, and conformational changes. nih.gov Isotopic labeling with ¹⁵N and ¹³C aided in the definitive assignment of vibrational modes. nih.gov These studies confirmed that while the cationic form of L-alanyl-L-alanine undergoes only minor backbone conformational changes compared to the zwitterionic form, the anionic form exhibits a greater degree of flexibility, with multiple conformers present. nih.gov
Furthermore, vibrational spectroscopy is a valuable tool for monitoring phase transitions in peptide materials. nih.gov Changes in the vibrational spectra can signify alterations in the molecular packing and intermolecular interactions that occur during transitions between different solid-state forms or between solid and solution phases.
Table 2: Characteristic Amide Vibrational Frequencies in Peptides
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |
| Amide A | ~3300 | N-H stretching |
| Amide I | 1600-1700 | C=O stretching |
| Amide II | 1510-1580 | N-H in-plane bending and C-N stretching |
| Amide III | 1220-1300 | C-N stretching and N-H in-plane bending |
Note: The exact frequencies can vary depending on the peptide's conformation, hydrogen bonding, and environment.
Circular Dichroism (CD) spectroscopy is a powerful and widely used technique for analyzing the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mtoz-biolabs.com The secondary structure of a peptide, such as α-helices, β-sheets, and random coils, gives rise to characteristic CD spectra in the far-ultraviolet (UV) region (typically 190–260 nm). mtoz-biolabs.com
The characteristic CD signals for common secondary structures are as follows:
α-helix: Exhibits two negative bands around 208 nm and 222 nm, and a strong positive band near 190 nm. mtoz-biolabs.com
β-sheet: Shows a negative band around 215-218 nm and a positive band around 195-200 nm. mtoz-biolabs.com
Random coil: Characterized by a strong negative band around 198 nm and a lack of strong positive bands. mtoz-biolabs.com
By deconvoluting the experimental CD spectrum, researchers can estimate the relative proportions of different secondary structural elements within a peptide. researchgate.net CD spectroscopy is particularly useful for monitoring conformational changes induced by environmental factors such as temperature, pH, or the addition of ligands. americanpeptidesociety.org For example, an increase in temperature can lead to the destabilization of ordered structures like β-sheets, which can be observed as a decrease in the intensity of the characteristic CD bands. researchgate.net
Table 3: Characteristic Far-UV CD Spectral Features of Peptide Secondary Structures
| Secondary Structure | Wavelength of Positive Peak(s) (nm) | Wavelength of Negative Peak(s) (nm) |
| α-Helix | ~190 | ~208, ~222 |
| β-Sheet | ~195-200 | ~215-218 |
| Random Coil | None prominent | ~198 |
X-ray Crystallography of Dipeptide Derivatives for Atomic Resolution Structural Data
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing atomic-resolution structural data. nih.govnih.gov This method has been instrumental in elucidating the detailed conformations and intermolecular interactions of numerous dipeptides and their derivatives. nih.govresearchgate.netacs.orgnih.gov
The packing of dipeptide molecules in a crystal is often dominated by head-to-tail hydrogen-bonding chains involving the N-terminal amino groups and the C-terminal carboxylate groups. researchgate.net These interactions can lead to the formation of hydrogen-bonded layers. researchgate.net The specific aggregation pattern is not random and is influenced by the amino acid sequence. researchgate.net
Aromatic-rich dipeptides, such as derivatives of diphenylalanine, can self-assemble into well-ordered supramolecular architectures. acs.org X-ray analysis of these structures reveals dense aromatic networks coupled with extensive hydrogen bonding, which contributes to their enhanced mechanical and thermal properties. acs.org
Table 4: Examples of Dipeptide Crystal Structures and Key Findings
| Dipeptide Derivative | Crystal System/Space Group | Key Structural Features |
| Z-Dcp(1)-Dcp(2)-OCH₃ | Not specified | Folded conformation of Dcp residues, α-pleated sheet organization. nih.gov |
| Dip-Dip | Orthorhombic, P2₁2₁ | Antiparallel β-sheet structure, extensive H-bonding. acs.org |
| Glycyl-L-alanine·HI·H₂O (Polymorph) | Monoclinic, P2₁ | Almost planar trans conformation of the main chain. nih.gov |
| L-Histidyl-L-serine·3.7-hydrate | Not specified | Forms nanotubular structures with water channels. researchgate.net |
Conformational Dynamics and Environmental Influences on Dipeptide Structure
The conformation of a dipeptide is not static but exists in a dynamic equilibrium that can be influenced by various environmental factors. Understanding these dynamics is crucial for comprehending their behavior in biological systems.
The pH of the surrounding environment can significantly impact the conformational ensemble of a dipeptide by altering the protonation states of its ionizable groups, such as the N-terminal amino group and the C-terminal carboxyl group. nih.gov This change in charge distribution can lead to alterations in electrostatic interactions within the molecule and with the solvent, thereby inducing conformational transitions. nih.govub.edu
For intrinsically disordered proteins and peptides, which lack a stable tertiary structure, pH changes can trigger the ordering or disordering of local structural elements like α-helices and β-sheets. nih.gov For example, at low pH, the protonation of acidic residues like aspartic and glutamic acid can reduce electrostatic repulsion, potentially leading to a more compact state. nih.gov
Studies on L-alanyl-L-alanine using NMR and Raman spectroscopy have provided direct evidence for pH-dependent conformational changes. cas.cznih.govnih.gov The main-chain conformation of the cationic (low pH) and zwitterionic (neutral pH) forms are found to be similar. cas.cznih.gov However, the anionic form (high pH) populates an additional distinct conformer in solution. cas.cznih.gov This indicates that the deprotonation of the N-terminal amino group leads to a significant shift in the conformational landscape of the dipeptide.
The aggregation behavior of dipeptides can also be highly sensitive to pH. aip.org For the aromatic dipeptide diphenylalanine, molecular simulations have shown that it can spontaneously assemble into nanotubes with different morphologies under acidic, neutral, and basic conditions. rsc.org The driving force for this aggregation is primarily van der Waals interactions, while the shape of the resulting nanostructure is mainly influenced by electrostatic interactions, which are modulated by pH. rsc.org
Table 5: Effect of pH on Dipeptide Properties
| pH Condition | Predominant Ionic Form | Potential Conformational Effects |
| Low pH (Acidic) | Cationic (e.g., -NH₃⁺, -COOH) | Reduced electrostatic repulsion, potential for compaction. nih.gov |
| Neutral pH | Zwitterionic (e.g., -NH₃⁺, -COO⁻) | A balance of electrostatic interactions. |
| High pH (Basic) | Anionic (e.g., -NH₂, -COO⁻) | Altered hydrogen bonding potential, may lead to different populated conformers. cas.cz |
Solvent Effects on Molecular Conformation and Intermolecular Interactions
The conformation of peptides, including N-(Phenylcarbamoyl)-L-alanyl-L-alanine and related dipeptide systems, is profoundly influenced by the surrounding solvent environment. The solvent's polarity, hydrogen-bonding capacity, and dielectric constant can modulate the delicate balance between intramolecular and intermolecular forces, thereby dictating the predominant conformations in solution.
Computational and experimental studies on analogous dipeptides, such as L-alanyl-L-alanine (Ala-Ala), provide significant insights into how solvents mediate conformational preferences. cas.cznih.govnih.govresearchgate.net The interplay between the peptide and solvent molecules primarily involves hydrogen bonds and electrostatic interactions, which can either stabilize or destabilize specific structural motifs. acs.orgnih.gov
Influence of Solvent Polarity
In aqueous solutions, which are highly polar, the interactions between the peptide and water molecules are dominant. Water can act as both a hydrogen bond donor and acceptor, effectively competing with and disrupting intramolecular hydrogen bonds that might otherwise stabilize compact, folded conformations in less polar environments. nih.gov This leads to more extended conformations where the peptide backbone is well-hydrated. aps.org For instance, molecular dynamics simulations of the alanine (B10760859) dipeptide have shown that in water, conformations like the polyproline II (PPII) and αR are significantly populated due to favorable solvation of the peptide backbone. upc.edu
Conversely, in non-polar or less polar organic solvents, intramolecular hydrogen bonding is more favorable. nih.gov In the absence of strong competition from solvent molecules, the peptide can form internal hydrogen bonds, leading to more compact or folded structures. nih.gov For example, in a solvent like chloroform, the C5 conformation of the alanine dipeptide, which is stabilized by an intramolecular hydrogen bond, is more prevalent compared to its population in water. upc.edu
The dielectric constant of the solvent also plays a crucial role. Solvents with high dielectric constants, like water, can effectively screen electrostatic interactions, which weakens intramolecular salt bridges and hydrogen bonds. upc.edu In contrast, solvents with lower dielectric constants enhance these electrostatic interactions, favoring conformations that maximize intramolecular bonding.
Intermolecular Interactions and Hydrogen Bonding
The nature of the solvent directly impacts the network of intermolecular hydrogen bonds between peptide molecules and between the peptide and the solvent. In protic solvents like water, methanol, or ethanol, the solvent molecules can form strong hydrogen bonds with the amide and carbonyl groups of the peptide backbone. acs.org This solvation shell influences the peptide's conformational dynamics and can prevent peptide aggregation by satisfying the hydrogen-bonding potential of the individual molecules.
Studies on L-alanyl-L-alanine have demonstrated that changes in pH, which alter the charge state of the terminal groups and thus their interaction with the aqueous solvent, lead to significant conformational shifts. cas.cznih.govnih.gov While not a direct measure of different solvents, this highlights the sensitivity of the dipeptide conformation to changes in its immediate electrostatic environment, which is a key characteristic of solvent effects. The main-chain peptide conformations of the cationic and zwitterionic forms of L-alanyl-L-alanine are found to be similar, whereas the anionic form adopts a different, equally populated conformer in aqueous solution. cas.cznih.govresearchgate.net
The table below illustrates the typical populations of different conformations of the alanine dipeptide in various solvents, as determined by molecular dynamics simulations. This data, while not specific to this compound, provides a representative view of how solvent environments can shift conformational equilibria in dipeptide systems.
| Solvent | Dielectric Constant | Predominant Conformations | Key Observations |
| Water | 78.4 | PII, αR | Strong solvation of the backbone favors extended conformations. upc.edu |
| Methanol | 32.7 | PII, β-strand | Decreased PPII propensity compared to water due to reduced backbone hydration. aps.org |
| Dimethyl Sulfoxide (DMSO) | 46.7 | PII, C5 | Balances intramolecular interactions and solvation. |
| Chloroform | 4.8 | C5, C7eq | Low polarity favors the formation of intramolecular hydrogen bonds. upc.edu |
This table presents generalized findings from computational studies on the alanine dipeptide and may not be fully representative of this compound.
Computational Chemistry and Molecular Modeling of N Phenylcarbamoyl L Alanyl L Alanine Interactions
Quantum Mechanical (Ab Initio and DFT) Calculations for Electronic Structure and Spectroscopic Parameter Prediction
Quantum mechanical (QM) calculations, including Ab Initio methods and Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of N-(Phenylcarbamoyl)-L-alanyl-L-alanine. These calculations can predict a variety of properties, such as molecular orbital energies, charge distributions, and spectroscopic parameters. While specific studies on this compound are not extensively available, the principles can be understood from studies on related dipeptides like L-alanyl-L-alanine.
DFT calculations are frequently employed to study the structural and vibrational properties of amino acids and peptides. researchgate.net For a molecule like L-alanyl-L-phenylalanine, DFT with the B3LYP functional and a 6–31G++(d,p) basis set has been used to assign normal modes of vibration and analyze its structural properties. researchgate.net Similar approaches could be applied to this compound to predict its infrared and Raman spectra. The agreement between computed and experimental spectra for similar molecules suggests that different conformers can be identified and their relative populations predicted. nih.gov
Table 1: Illustrative Predicted Spectroscopic Parameters for a Dipeptide using DFT
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch | 3340 - 3410 | Amine N-H symmetric and antisymmetric stretching |
| C=O Stretch | 1750 - 1800 | Carbonyl C=O stretching in the peptide bond and carboxyl group |
| C-O Stretch | 1060 - 1160 | Carboxyl C-O stretching |
Note: This table is a representative example based on findings for similar molecules and does not represent actual calculated data for this compound.
Molecular Dynamics Simulations for Conformational Ensemble and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can reveal its conformational landscape and how it interacts with solvent molecules, typically water. These simulations track the motions of atoms over time by solving Newton's equations of motion.
Studies on alanine (B10760859) dipeptide, a simpler but related system, have been instrumental in developing and testing simulation methodologies for free energy analysis and conformational analysis. nih.govgithub.com MD simulations can generate a Ramachandran plot, which shows the distribution of the backbone dihedral angles (φ and ψ), revealing the preferred conformations of the peptide. github.com For this compound, simulations would likely show how the phenylcarbamoyl group influences the conformational preferences of the alanyl-alanine backbone.
The interaction with solvent is crucial for the behavior of biomolecules. MD simulations explicitly model solvent molecules, allowing for a detailed analysis of hydrogen bonding patterns and the structure of the solvation shell around the solute. Machine learning-based implicit solvent models are also being developed to capture solute-solvent interactions more efficiently. nih.gov
Ligand-Protein/Receptor Docking Studies for Predictive Binding Modes
Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is crucial for understanding the potential biological targets of this compound and the molecular basis of its activity. Docking algorithms explore various binding poses of the ligand in the active site of a protein and score them based on factors like intermolecular forces and shape complementarity.
Table 2: Hypothetical Key Interactions for this compound in a Putative Receptor Active Site
| Interacting Residue | Interaction Type | Distance (Å) |
| Asp124 | Hydrogen Bond with amide N-H | 2.9 |
| Arg88 | Salt Bridge with terminal carboxylate | 3.5 |
| Phe250 | Pi-Stacking with phenyl ring | 4.2 |
| Val101 | Hydrophobic Interaction with alanine methyl group | 3.8 |
Note: This table is a hypothetical representation of potential interactions and does not reflect experimental or calculated data.
Binding Free Energy Calculations and Linear Interaction Energy Methods
While docking can predict binding poses, calculating the binding free energy (ΔG_bind) provides a quantitative measure of the binding affinity. Several methods exist for this, with varying degrees of accuracy and computational cost. The Linear Interaction Energy (LIE) method is one such approach that offers a balance between accuracy and efficiency. frontiersin.org
The LIE method calculates binding free energies by averaging interaction energies obtained from MD simulations of the ligand in its bound and free states. nih.govresearchgate.net The change in electrostatic and van der Waals interaction energies between the ligand and its surroundings upon binding is scaled by empirical parameters to estimate the binding free energy. This method has been successfully applied to various protein-ligand systems. nih.gov Although not specifically applied to this compound in the available literature, the LIE method could be a valuable tool for predicting its binding affinity to potential targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of Interaction Potency
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. A QSAR model is developed by calculating molecular descriptors for a set of molecules with known activities and then using statistical methods to correlate these descriptors with the activity.
For a series of derivatives of this compound, a QSAR study could be performed to understand how modifications to the chemical structure affect its interaction potency. Molecular descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). While no specific QSAR studies on this compound were identified, the general methodology is widely used in drug discovery. For example, QSAR models have been developed for amino acid derivatives of norfloxacin (B1679917) to predict their antibacterial activity. nih.govnih.gov
Molecular Interactions and Mechanistic Research Studies in Model Systems
Enzyme-Substrate and Enzyme-Inhibitor Interaction Mechanisms
The ability of N-(Phenylcarbamoyl)-L-alanyl-L-alanine to interact with enzymes is a key area of study. These interactions can shed light on its potential to modulate catalytic activities, which is a cornerstone of drug design and development.
Protease Inhibition Studies and Kinetic Analysis (e.g., Cathepsin B)
Currently, there is a lack of specific research literature detailing the direct inhibition or kinetic analysis of this compound with the protease Cathepsin B. While studies have been conducted on similar peptide structures, such as N-benzyloxycarbonyl-L-phenyl alanyl-L-alanine ketones, which have shown some interaction with bovine Cathepsin B, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures. nih.gov The phenylcarbamoyl group's electronic and steric properties would likely result in a different binding mode and inhibitory potential compared to a benzyloxycarbonyl group and a ketone. Further research is required to determine if this compound acts as a substrate or inhibitor for Cathepsin B and to quantify its kinetic parameters, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Amidase Activity Modulation and Mechanistic Insights (e.g., N-acetylmuramoyl-L-alanine Amidase)
N-acetylmuramoyl-L-alanine amidases are enzymes that play a critical role in the breakdown of bacterial cell walls by cleaving the amide bond between N-acetylmuramoyl residues and L-amino acid residues. harvard.eduwikipedia.org A review of the available scientific literature indicates that there are no specific studies on the modulation of N-acetylmuramoyl-L-alanine amidase activity by this compound. The potential for this compound to act as a modulator, either enhancing or inhibiting the enzyme's activity, remains an open area for investigation. Mechanistic studies would be necessary to understand how the compound might interact with the enzyme's active site and influence its catalytic function.
Alanine (B10760859) Racemase Interaction and Inactivation Mechanisms
Alanine racemase is a bacterial enzyme that catalyzes the reversible conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall. wikipedia.org This makes it an attractive target for antimicrobial drug development. wikipedia.org At present, there is no published research specifically investigating the interaction of this compound with alanine racemase. Therefore, it is unknown whether this compound can act as an inhibitor or inactivator of this enzyme. Mechanistic studies on other inhibitors of alanine racemase have identified various modes of action, including the formation of covalent adducts with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor. nih.govnih.gov Future research would need to explore if this compound can bind to the active site of alanine racemase and interfere with its catalytic cycle.
Receptor Binding and Ligand Recognition Studies
The interaction of this compound with cellular receptors is another important aspect of its potential biological activity. Understanding these interactions can provide insights into its signaling pathways and physiological effects.
L-Alanine Receptor System Investigations in Model Organisms
L-alanine receptors are involved in various physiological processes, including taste reception in some organisms. nih.gov Studies on L-alanine analogs have been conducted in model organisms like the channel catfish to understand the structural requirements for receptor binding and activation. nih.govnih.gov However, there is no specific data available on the interaction of this compound with L-alanine receptor systems. Research in this area would be necessary to determine if the compound can act as an agonist or antagonist at these receptors and to characterize its binding affinity.
Structural Determinants of Ligand Binding and Receptor Activation
The structural features of a ligand are critical for its binding to a receptor and subsequent activation. For the L-alanine receptor, studies have shown that modifications to the α-carboxylic acid and α-amine groups of L-alanine can significantly reduce binding and activation. nih.gov The presence of the larger phenylcarbamoyl group on the N-terminus of the L-alanyl-L-alanine dipeptide in this compound suggests that its interaction with the L-alanine receptor might be sterically hindered. However, without experimental data, this remains speculative. Computational modeling and binding assays would be required to elucidate the specific structural determinants of this compound's interaction with the L-alanine receptor and to understand how these features influence receptor activation. nih.gov
Cellular Transport Mechanisms and Transporter Characterization
No studies were identified that investigate the interaction of this compound with specific amino acid transporters, including L-alanine symport or export systems like AlaE. Research on microbial peptide transporters typically focuses on the uptake of essential di- and tripeptides for nutritional purposes, but the transport characteristics for this specific N-terminally modified dipeptide have not been documented.
There is no available data describing the mechanisms by which microbial systems might accumulate or efflux this compound. The presence of the phenylcarbamoyl group significantly alters the structure from a typical dipeptide, and its influence on microbial transport and internal concentration regulation has not been studied.
Protein Misincorporation and Analog Metabolism in Cell Culture Models
No research has been published on whether this compound can act as an amino acid analog in cell culture models. Consequently, there is no information regarding its potential for misincorporation into proteins during synthesis or its metabolic fate within cells. Studies on analog metabolism focus on compounds that more closely mimic natural amino acids, and the unique structure of this compound places it outside the scope of existing research in this area.
Peptidomimetic Design and Structure Activity Relationship Sar Exploration of N Phenylcarbamoyl L Alanyl L Alanine Analogs
Rational Design Principles for Modifying the Phenylcarbamoyl and Dipeptide Moieties
The rational design of N-(Phenylcarbamoyl)-L-alanyl-L-alanine analogs is guided by established principles of medicinal chemistry aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. Modifications to the phenylcarbamoyl and dipeptide moieties are systematically planned to probe and optimize interactions with the target biomolecule.
Dipeptide Moiety Modifications: The L-alanyl-L-alanine dipeptide portion provides opportunities for modifications to the amino acid side chains and the peptide backbone. The methyl side chains of alanine (B10760859) can be replaced with a variety of other functional groups to explore different binding interactions. For example, introducing larger hydrophobic groups could enhance van der Waals interactions, while incorporating polar or charged groups could facilitate new hydrogen bonds or electrostatic interactions. Backbone modifications, such as N-alkylation or the introduction of non-natural amino acids, are designed to increase proteolytic stability and to constrain the conformational flexibility of the dipeptide, which can lead to higher binding affinity by reducing the entropic penalty upon binding.
Synthetic Strategies for Creating Diverse Analog Libraries
The creation of diverse analog libraries of this compound is crucial for comprehensive SAR studies. Combinatorial chemistry and parallel synthesis are key strategies employed to efficiently generate a large number of compounds.
A common synthetic approach begins with the L-alanyl-L-alanine dipeptide, which can be prepared using standard solid-phase or solution-phase peptide synthesis methodologies. The N-terminal amine of the dipeptide is then reacted with a variety of substituted phenyl isocyanates to introduce the phenylcarbamoyl moiety. This method allows for the rapid generation of a library of analogs with diverse substituents on the phenyl ring.
To create diversity in the dipeptide portion, a library of dipeptides can be synthesized first, followed by reaction with a single phenyl isocyanate. Alternatively, a "split-and-pool" strategy on a solid support can be utilized to generate a one-bead-one-compound library. In this approach, the solid support is divided into portions, and each portion is coupled with a different amino acid. The portions are then pooled, mixed, and split again for the next coupling cycle, leading to the synthesis of a vast number of unique dipeptide sequences. Finally, the N-terminal amine is capped with the desired phenylcarbamoyl group.
The following is an illustrative table of a hypothetical library design for this compound analogs:
| Compound ID | Phenyl Substituent (R) | Amino Acid 1 (AA1) | Amino Acid 2 (AA2) | Synthetic Strategy |
| A-01 | H | L-Alanine | L-Alanine | Phenyl isocyanate + Dipeptide |
| A-02 | 4-Cl | L-Alanine | L-Alanine | Substituted phenyl isocyanate + Dipeptide |
| A-03 | 4-OCH3 | L-Alanine | L-Alanine | Substituted phenyl isocyanate + Dipeptide |
| B-01 | H | L-Leucine | L-Alanine | Phenyl isocyanate + Dipeptide Library |
| B-02 | H | L-Valine | L-Alanine | Phenyl isocyanate + Dipeptide Library |
| C-01 | 4-Cl | L-Leucine | L-Alanine | Split-and-Pool Synthesis |
| C-02 | 4-OCH3 | L-Valine | L-Alanine | Split-and-Pool Synthesis |
Systemic Evaluation of Structural Modifications on Molecular Interaction Profiles
The systematic evaluation of the synthesized analogs is essential to understand how structural modifications impact their molecular interaction profiles. This is typically achieved through a combination of in vitro biological assays and biophysical techniques.
Substituents on the phenyl ring can have a profound impact on the binding affinity and conformational preferences of the analogs. The electronic nature of the substituent can alter the charge distribution on the phenyl ring, influencing its ability to participate in electrostatic or pi-stacking interactions. For example, electron-withdrawing groups can enhance the acidity of the carbamoyl (B1232498) N-H, potentially leading to stronger hydrogen bonds with a target protein.
The steric bulk and position of the substituent also play a critical role. A bulky substituent in the ortho position can force the phenyl ring to rotate relative to the carbamoyl linker, which may either be beneficial or detrimental to binding depending on the topology of the binding site. Computational modeling is often used to predict these conformational changes and guide the design of new analogs.
Below is a hypothetical data table illustrating the impact of phenyl substitutions on binding affinity:
| Compound ID | Phenyl Substituent (R) | Binding Affinity (IC50, µM) | Predicted Conformation (Dihedral Angle °) |
| A-01 | H | 10.5 | 30 |
| A-02 | 4-Cl | 5.2 | 32 |
| A-03 | 4-OCH3 | 8.9 | 28 |
| A-04 | 2-CH3 | 25.1 | 65 |
| A-05 | 3-F | 7.8 | 31 |
Modifications to the amino acid side chains allow for the exploration of the binding pocket's chemical and physical properties. Replacing the methyl groups of the alanine residues with larger alkyl groups, aromatic rings, or polar functional groups can identify key regions for hydrophobic or hydrophilic interactions. The stereochemistry of the amino acids is also a critical factor, with changes from L- to D-amino acids often having a dramatic effect on the peptide's conformation and, consequently, its biological activity.
Backbone modifications, such as N-methylation of the peptide bond, can restrict the conformational freedom of the molecule and protect it from enzymatic degradation. This can lead to an increase in binding affinity due to a more favorable pre-organization of the molecule for binding.
A hypothetical data table showing the influence of amino acid modifications is presented below:
| Compound ID | Amino Acid 1 (AA1) | Amino Acid 2 (AA2) | Backbone Modification | Binding Affinity (IC50, µM) |
| A-01 | L-Alanine | L-Alanine | None | 10.5 |
| B-01 | L-Leucine | L-Alanine | None | 2.1 |
| B-03 | D-Alanine | L-Alanine | None | >100 |
| D-01 | L-Alanine | N-Me-L-Alanine | N-Methylation | 6.8 |
| D-02 | L-Phenylalanine | L-Alanine | None | 4.5 |
Correlation between Conformational Landscapes and Functional Interactions
The biological function of this compound analogs is intrinsically linked to their conformational preferences. A flexible molecule exists as an ensemble of different conformations in solution, and only a subset of these may be biologically active. By introducing conformational constraints, such as through cyclization or the incorporation of rigid amino acids, the molecule can be locked into a more bioactive conformation. nih.gov
Techniques like NMR spectroscopy and X-ray crystallography can provide detailed insights into the three-dimensional structure of these analogs. Computational methods, including molecular dynamics simulations, are used to explore the conformational landscape and identify low-energy, stable conformations. Correlating these conformational preferences with the observed biological activity allows for the development of a pharmacophore model. This model defines the essential spatial arrangement of functional groups required for optimal interaction with the biological target, guiding the design of next-generation analogs with improved potency and selectivity. The N-arylation of the backbone amide, for example, has been shown to induce considerable conformational homogeneity in cyclic peptides. researchgate.net
Applications of N Phenylcarbamoyl L Alanyl L Alanine in Fundamental Academic Research
Utilization as a Model System for Studying Peptide Folding and Dynamics
The study of peptide folding is crucial for understanding how proteins achieve their functional three-dimensional structures. Small peptides like N-(Phenylcarbamoyl)-L-alanyl-L-alanine serve as excellent model systems because their limited conformational flexibility makes them computationally and experimentally manageable.
Researchers utilize this compound to investigate the fundamental principles of peptide folding and dynamics. nyu.edunih.gov The L-alanyl-L-alanine backbone is known to have a propensity for forming helical structures, and studying its folding can provide insights into the initiation of helices in larger proteins. nih.govmdpi.com Molecular dynamics simulations on alanine-based peptides are used to map their energy landscapes and identify stable conformations and folding pathways. nih.govresearchgate.net The N-terminal phenylcarbamoyl group introduces specific steric and electronic constraints that influence the conformational preferences of the peptide backbone. By comparing the folding dynamics of this modified dipeptide to its unmodified counterpart, researchers can dissect the role of terminal modifications in directing peptide structure. Spectroscopic techniques, in combination with conformational energy calculations, are employed to analyze the solution structure of such peptides, providing a more complete picture of their conformational ensembles. nih.gov
Table 1: Key Research Findings in Peptide Folding Studies Using Alanine-Based Models
| Research Focus | Key Findings | Representative Techniques |
|---|---|---|
| Helix Initiation | Alanine-based peptides exhibit a propensity to form helical turns, serving as models for the initial steps of helix formation in proteins. nih.gov | Molecular Dynamics (MD) Simulations, Circular Dichroism (CD) Spectroscopy |
| Conformational Preferences | The conformational landscape of dipeptides is complex, with preferences for specific backbone angles that are influenced by terminal groups. nyu.edu | NMR Spectroscopy, Raman Spectroscopy, Quantum Mechanical Calculations |
| Folding Dynamics | The folding of short alanine (B10760859) peptides can occur on nanosecond to microsecond timescales, often involving intermediate states. mdpi.com | Temperature-Jump Spectroscopy, MD Simulations |
| Influence of Terminal Groups | N-terminal modifications, such as the phenylcarbamoyl group, can significantly alter the stability and conformational distribution of peptide structures by introducing steric hindrance and new non-covalent interactions. | Comparative MD Simulations, NMR Chemical Shift Perturbation |
Application as a Chemical Probe for Enzyme Active Site Characterization and Inhibition Pathway Delineation
Modified dipeptides are frequently used as chemical probes to explore the active sites of enzymes, particularly proteases. This compound can be employed to characterize the specificity and catalytic mechanism of enzymes like serine proteases. nih.govmdpi.com
The compound can act as a substrate analog or a competitive inhibitor, binding to the enzyme's active site. researchgate.net The phenylcarbamoyl group provides an aromatic moiety that can engage in specific interactions (e.g., pi-stacking) with amino acid residues in the active site, such as phenylalanine or tryptophan. nih.gov By systematically modifying the structure of this probe—for instance, by altering the phenyl ring's substituents or changing the alanine residues—researchers can map the steric and electronic requirements of the enzyme's binding pocket. researchgate.net Such studies are instrumental in delineating enzyme inhibition pathways and provide a foundation for the rational design of more potent and selective inhibitors. nih.gov
Table 2: Research Findings on Enzyme Inhibition by Peptide Derivatives
| Enzyme Class | Inhibitor Type | Key Findings |
|---|---|---|
| Serine Proteases | Peptide derivatives, small molecule inhibitors | Inhibition is often achieved by forming a stable, substrate-like complex in the active site. Aromatic groups on the inhibitor can enhance binding affinity through interactions with non-catalytic domains. mdpi.com |
| Trypsin-like Proteases | Peptidomimetic inhibitors | Replacing key amino acid residues in a peptide sequence with non-natural analogs can lead to irreversible inhibition. researchgate.net |
| Various Proteases | Mechanism-based covalent inhibitors | Macrocyclic peptides can exhibit increased metabolic stability and selectivity compared to their acyclic counterparts. nih.gov |
Use as a Ligand for Dissecting Receptor Recognition Mechanisms
The interaction between ligands and receptors is a fundamental process in cell signaling. This compound can be utilized as a synthetic ligand to study the binding mechanisms of receptors that recognize small peptides or amino acids. nih.govnih.gov
This compound is particularly relevant for studying receptors that have a binding preference for L-alanine or short neutral peptides. nih.govnih.gov The phenylcarbamoyl group serves as a distinct structural feature, allowing researchers to investigate how modifications at the N-terminus of a peptide ligand affect its affinity and specificity for a receptor. researchgate.net Competitive binding assays, where this compound competes with a known natural ligand, can be used to determine its binding affinity and to characterize the receptor's binding site. rsc.org These studies contribute to a deeper understanding of the molecular determinants of ligand-receptor recognition, which is essential for drug discovery and design. mdpi.comyoutube.com
Tool for Investigating Amino Acid Transport and Metabolic Pathways in Research Organisms
The transport of amino acids and small peptides across cell membranes is a vital process for cellular nutrition. Dipeptides are often transported into cells by specific peptide transport systems. researchgate.net this compound can be used as a tool to investigate these transport and metabolic pathways in various research organisms, including bacteria and yeast. nih.govcambridge.org
By monitoring the uptake of this modified dipeptide, researchers can characterize the substrate specificity of peptide transporters. The N-terminal phenylcarbamoyl group may influence the recognition and translocation of the dipeptide by these transporters. Once inside the cell, the dipeptide can be hydrolyzed by peptidases, releasing L-alanine. However, the bulky N-terminal group might render the peptide resistant to hydrolysis, allowing researchers to distinguish between transport and subsequent metabolism. This can help in understanding how cells process modified peptides and the fate of their constituent amino acids. researchgate.net
Building Block for the Assembly of More Complex Bioactive Molecules and Conjugates
In medicinal chemistry and chemical biology, small, well-defined chemical units, often referred to as building blocks, are used to construct larger, more complex molecules. enamine.net this compound can serve as such a building block for the synthesis of larger peptides, peptidomimetics, or drug conjugates. mdpi.comnih.govnih.gov
The dipeptide structure provides a rigid scaffold that can be incorporated into a larger molecular framework. nih.govnih.gov The phenylcarbamoyl group can be used to introduce desirable properties into the final molecule, such as increased metabolic stability, altered solubility, or specific interactions with a biological target. researchgate.net For example, it could be integrated into a longer peptide sequence to create a novel bioactive peptide or attached to a drug molecule to improve its targeting or pharmacokinetic profile. The use of such specialized building blocks is a key strategy in the development of new therapeutic agents and research tools. joinbandbio.comnih.gov
Future Research Directions and Unaddressed Challenges
Development of Stereoselective and Sustainable Synthetic Routes for the Compound and its Analogs
The synthesis of N-(Phenylcarbamoyl)-L-alanyl-L-alanine and its derivatives with high stereochemical purity and environmental sustainability is a primary area for future investigation. Traditional peptide synthesis often relies on methods that generate significant chemical waste. advancedchemtech.comchemrxiv.org
Future research will likely focus on greener synthetic strategies. advancedchemtech.comrsc.org One promising approach is the adoption of N- to C-directional peptide synthesis, which can minimize the use of protecting groups and reduce the number of synthetic steps. chemrxiv.orgnih.gov The use of biocatalytic methods, employing enzymes for amide bond formation, also presents a sustainable alternative to conventional chemical synthesis. nih.gov The stereoselective synthesis of N-carbamoyl chlorides from L-amino acid methyl ester hydrochlorides provides a potential route for introducing the N-phenylcarbamoyl group with high chiral fidelity. researchgate.net
To create a diverse library of analogues, efficient methods for varying the amino acid residues and the aryl group of the carbamoyl (B1232498) moiety are needed. The development of one-pot or convergent synthetic strategies would be highly beneficial for rapidly generating a range of compounds for screening purposes.
Table 1: Comparison of Conventional and Sustainable Peptide Synthesis Strategies
| Feature | Conventional C- to N- Synthesis | Sustainable N- to C- Synthesis | Biocatalytic Synthesis |
| Direction | Carboxylate to amine | Amine to carboxylate | Enzyme-mediated |
| Protecting Groups | Extensive use of Fmoc/Boc | Minimized use | Often not required |
| Waste Generation | High process mass intensity | Reduced process mass intensity | Minimal waste |
| Stereoselectivity | Generally high | Prone to epimerization without proper methods | High |
| Reagents | Often hazardous coupling reagents | Can utilize thioesters, vinyl esters | Enzymes, ATP |
Integration of Advanced Biophysical Techniques with Computational Modeling for Comprehensive Conformational and Interaction Studies
Understanding the three-dimensional structure and dynamic behavior of this compound and its derivatives is crucial for elucidating their function. Future research should integrate a suite of advanced biophysical techniques with sophisticated computational modeling.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides. uzh.chnih.govresearchgate.netspectralservice.de Two-dimensional NMR experiments can provide information on through-bond and through-space atomic interactions, which can be used to calculate a family of structures representing the conformational ensemble of the molecule in solution. researchgate.net
Mass spectrometry (MS) is essential for verifying the chemical identity of the synthesized compounds and can also provide insights into their structure and interactions. acs.orgmassspectra.comnih.govscispace.com Techniques like tandem mass spectrometry (MS/MS) can be used to sequence peptide derivatives and identify sites of modification. nih.gov
Circular Dichroism (CD) spectroscopy can be employed to assess the secondary structure content of longer peptide analogues incorporating the this compound motif.
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can complement experimental data by providing a detailed picture of the molecule's conformational landscape and its interactions with potential binding partners at an atomic level. mdpi.comnih.govacs.orgresearchgate.net
Table 2: Biophysical and Computational Techniques for Conformational Analysis
| Technique | Information Provided |
| NMR Spectroscopy | 3D solution structure, conformational dynamics, intermolecular interactions. nih.govspectralservice.de |
| Mass Spectrometry | Molecular weight verification, sequencing, identification of modifications. massspectra.comnih.gov |
| Circular Dichroism | Secondary structure estimation (for larger peptides). |
| Computational Modeling | Conformational energy landscapes, prediction of stable conformers, interaction energies. mdpi.comresearchgate.net |
Exploration of Novel Molecular Targets and Binding Mechanisms for Derivatives of this Modified Dipeptide
A significant challenge and opportunity lie in identifying the molecular targets for derivatives of this compound. The core structure can be systematically modified to create a library of compounds for high-throughput screening against various biological targets, such as enzymes and receptors. nih.gov
Molecular docking studies can be employed to predict the binding modes of these derivatives with known protein structures. researchgate.netnih.govdovepress.comnih.gov This computational approach can help to prioritize compounds for synthesis and experimental testing. For instance, derivatives could be designed to mimic the binding epitope of a natural peptide ligand for a particular receptor.
The alanine (B10760859) and phenylalanine residues in the core structure provide handles for introducing a variety of side chains, including those with different sizes, polarities, and charges. The phenylcarbamoyl group can also be modified to explore interactions with hydrophobic pockets in target proteins.
Future research should aim to identify specific protein-protein interactions (PPIs) that can be modulated by these dipeptide derivatives. Many disease processes are driven by aberrant PPIs, and small molecules that can disrupt these interactions are of great therapeutic interest. nih.govbenthamscience.com
Design of Next-Generation Peptidomimetic Scaffolds based on the this compound Core for Specific Research Applications
The this compound structure can serve as a starting point for the design of more complex and constrained peptidomimetic scaffolds. benthamscience.comlongdom.orgh1.conih.govnih.govmdpi.com The goal of peptidomimetic design is to create molecules that retain the biological activity of a peptide but have improved pharmacological properties, such as increased stability and oral bioavailability. longdom.org
One strategy is to incorporate the dipeptide into a macrocyclic structure. acs.org Cyclization can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity and selectivity. Another approach is to replace parts of the peptide backbone with non-peptidic linkers to enhance resistance to proteolytic degradation.
The development of "universal peptidomimetics" based on small, rigid scaffolds that can present amino acid side chains in a variety of orientations is an exciting area of research. nih.gov The this compound core could be integrated into such scaffolds to create libraries of compounds for screening against a wide range of targets.
Computational design tools will be instrumental in the rational design of these next-generation scaffolds, allowing for the in silico evaluation of their conformational properties and predicted binding affinities before committing to chemical synthesis. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
